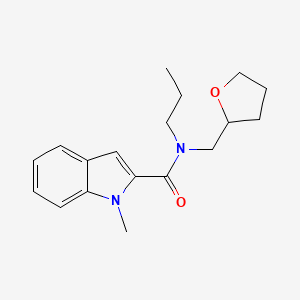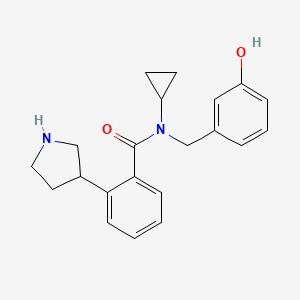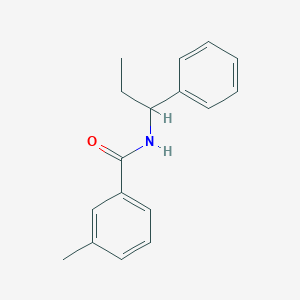
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as IDTI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Mechanism of Action
The mechanism of action of 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the dopamine and opioid pathways. 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to bind to dopamine receptors and modulate their activity, leading to changes in neurotransmitter release and synaptic plasticity. Additionally, 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to activate the opioid receptors, which are involved in the regulation of pain and reward.
Biochemical and Physiological Effects:
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory and analgesic properties, modulation of dopamine and opioid receptors, and anticancer properties. 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to have a neuroprotective effect, protecting neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its relatively simple synthesis method, its ability to modulate multiple signaling pathways, and its potential applications in various fields of research. However, 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline also has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful consideration in any research involving this compound.
Future Directions
There are several future directions for research involving 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, including further studies of its mechanism of action, its potential applications in drug discovery, and its potential use in the treatment of various neurological disorders and cancer. Additionally, the development of new synthetic methods for 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives may lead to the discovery of new compounds with even greater potential for scientific research and medical applications.
Synthesis Methods
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized through a series of chemical reactions, including the condensation of 3-iodoaniline with 2,3-dimethoxyphenylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final product can be obtained through the demethylation of the methoxy groups using boron tribromide.
Scientific Research Applications
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various fields of research, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. In neuroscience, 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its ability to modulate the activity of dopamine receptors, which are associated with various neurological disorders, including Parkinson's disease and schizophrenia. Additionally, 1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit anticancer properties, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
1-(3-iodophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-20-15-9-11-6-7-19-17(14(11)10-16(15)21-2)12-4-3-5-13(18)8-12/h3-5,8-10,17,19H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNGFMBKTSQSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(1H-indol-3-ylmethylene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377866.png)
![2-(2,3-dimethoxyphenyl)-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-imidazole](/img/structure/B5377883.png)
![N-[2-(acetylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B5377892.png)
![2-amino-3-(aminocarbonyl)-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium trifluoroacetate](/img/structure/B5377898.png)
![3-(methoxymethyl)-6-[2-(4-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5377905.png)
![N-methyl-1-(3-phenylpropyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5377909.png)


![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5377934.png)
![(2R*,3S*,6R*)-5-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377942.png)
![ethyl 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377954.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5377958.png)

